多巴胺盐酸盐

描述

科学研究应用

多巴胺盐酸盐在科学研究中具有广泛的应用:

作用机制

多巴胺盐酸盐通过直接刺激心脏的β1-肾上腺素能受体发挥作用 . 这种刺激导致心肌收缩力增加和每搏输出量增加,从而导致心输出量增强 . 该化合物对β2或α受体的影响可忽略不计,从而最大限度地减少了其对心率和血管阻力的影响 . 主要分子靶点是β1-肾上腺素能受体,涉及的途径包括腺苷酸环化酶的激活,导致环状腺苷一磷酸(cAMP)水平升高,随后激活蛋白激酶A(PKA) .

类似化合物:

多巴胺盐酸盐的独特性: 多巴胺盐酸盐在选择性刺激β1-肾上腺素能受体方面是独一无二的,这使它能够在不显着影响心率或血管阻力的前提下增加心肌收缩力 . 这种选择性使其特别适用于治疗急性心力衰竭和进行心脏负荷试验 .

生化分析

Biochemical Properties

Dobutamine hydrochloride primarily interacts with beta-1 adrenergic receptors, leading to increased myocardial contractility . It also has mild alpha-1 and beta-2 adrenergic effects . The stimulation of beta-1 adrenergic receptors increases the strength of the heart’s contractions, leading to a positive inotropic effect .

Cellular Effects

Dobutamine hydrochloride influences cell function by primarily acting on the beta-1 adrenoceptors of the heart, increasing contractility and cardiac output . It produces comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects . It does not cause the release of endogenous norepinephrine .

Molecular Mechanism

The molecular mechanism of Dobutamine hydrochloride involves the direct stimulation of beta-1 receptors of the heart . This stimulation increases myocardial contractility and stroke volume, resulting in increased cardiac output .

Temporal Effects in Laboratory Settings

In laboratory settings, Dobutamine hydrochloride has a rapid onset of action, generally seen within 2 minutes . It has a short half-life of two minutes , indicating that its effects are quickly reversible upon discontinuation. The principal routes of metabolism are methylation of the catechol and conjugation .

Dosage Effects in Animal Models

In animal models, the dosage of Dobutamine hydrochloride can vary depending on the desired effect. For instance, in dogs, the lower end of the dose range is 2.5–5 μg/kg/min, and higher-end dose ranges up to 20 μg/kg/min have been reported . Adverse effects such as tachycardia and arrhythmia are commonly seen at doses >10 μg/kg/min .

Metabolic Pathways

Dobutamine hydrochloride is metabolized in the liver and other tissues by catechol-O-methyltransferase (COMT) and then conjugated . The major excretion products in human urine are the conjugates of Dobutamine and 3-O-methyl Dobutamine .

Transport and Distribution

Dobutamine hydrochloride is administered intravenously and distributed throughout the body with a small volume of distribution . It is metabolized in the liver and other tissues, and its metabolites are excreted in the urine .

Subcellular Localization

As a synthetic catecholamine, Dobutamine hydrochloride primarily acts on the beta-1 adrenoceptors located on the cell membrane of cardiac cells . Its action on these receptors leads to increased myocardial contractility and cardiac output .

准备方法

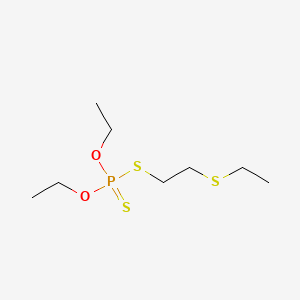

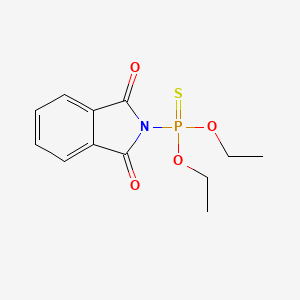

合成路线和反应条件: 多巴胺盐酸盐的合成涉及多个步骤。 一种常见的方法包括在催化剂和酸或酸氢化供体的存在下,茴香基丙酮与3,4-二甲氧基苯乙胺反应 . 反应在有机溶剂中进行,温度为30-40°C,持续1-5小时 . 然后,在路易斯酸的作用下,中间产物在10-20°C下脱甲基,随后在浓盐酸中成盐,得到多巴胺盐酸盐 .

工业生产方法: 在工业环境中,多巴胺盐酸盐的制备涉及使用高纯度试剂和控制的反应条件,以确保最终产品的稳定性和质量。 该过程通常包括结晶、过滤和真空干燥等步骤,以获得最纯的多巴胺盐酸盐 .

化学反应分析

反应类型: 多巴胺盐酸盐会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

氧化: 多巴胺盐酸盐可以在酸性条件下使用高锰酸钾或过氧化氢等试剂氧化。

还原: 还原反应可以在钯催化剂存在下使用氢气进行。

取代: 取代反应可能涉及使用卤化剂,如亚硫酰氯或三溴化磷。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以生成醌类,而还原可以生成相应的醇或胺。

相似化合物的比较

Dopamine: Like dobutamine hydrochloride, dopamine is a catecholamine with inotropic effects.

Milrinone: Milrinone is a phosphodiesterase inhibitor with inotropic and vasodilatory effects.

Uniqueness of Dobutamine Hydrochloride: Dobutamine hydrochloride is unique in its selective stimulation of beta-1 adrenergic receptors, which allows it to increase cardiac contractility without significantly affecting heart rate or vascular resistance . This selectivity makes it particularly useful in managing acute heart failure and performing cardiac stress tests .

属性

IUPAC Name |

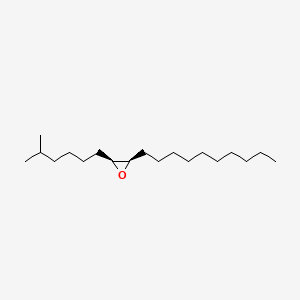

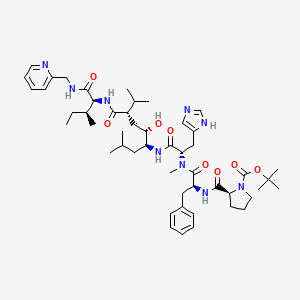

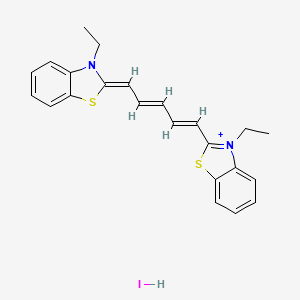

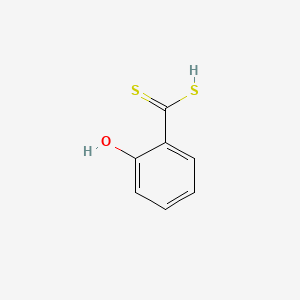

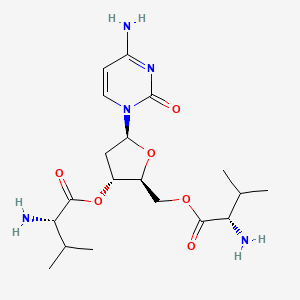

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3.ClH/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;/h4-9,12-13,19-22H,2-3,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKADKWNRWCIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30964383 | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49745-95-1, 52663-81-7 | |

| Record name | Dobutamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49745-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobutamine hydrochloride [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049745951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobutamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Dobutamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30964383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[[3-(p-hydroxyphenyl)-1-methylpropyl]amino]ethyl]pyrocatechol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOBUTAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WR771DJXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dobutamine hydrochloride?

A1: Dobutamine hydrochloride primarily acts as a β₁-adrenergic receptor agonist. [, ] While it also interacts with β₂ and α₁-adrenergic receptors, its affinity for β₁ receptors is significantly higher, leading to its characteristic inotropic and chronotropic effects. [, ]

Q2: What are the downstream effects of dobutamine hydrochloride binding to β₁-adrenergic receptors?

A2: Upon binding to β₁-adrenergic receptors, dobutamine hydrochloride stimulates the production of cyclic adenosine monophosphate (cAMP). [] Increased cAMP levels activate protein kinase A, leading to phosphorylation of various proteins involved in myocardial contractility, including calcium channels. [] This results in increased intracellular calcium concentrations, enhancing the force and rate of cardiac muscle contraction. []

Q3: What is the molecular formula and weight of dobutamine hydrochloride?

A3: The molecular formula of dobutamine hydrochloride is C₁₈H₂₃NO₃·HCl, and its molecular weight is 337.85 g/mol. [, ]

Q4: Does the research discuss any catalytic properties of dobutamine hydrochloride?

A4: The provided research focuses primarily on the pharmacological properties of dobutamine hydrochloride. No catalytic properties or applications are discussed within these studies.

Q5: Is there any information on computational chemistry studies, SAR analysis, or formulation strategies for dobutamine hydrochloride within the provided research?

A5: While the research highlights the importance of dobutamine hydrochloride's structure for its activity, specific details regarding computational chemistry studies, detailed SAR analysis, or advanced formulation strategies are not elaborated upon in the provided papers.

Q6: How is dobutamine hydrochloride administered, and what is its typical route of elimination?

A8: Dobutamine hydrochloride is primarily administered intravenously due to its poor oral bioavailability. [, ] It undergoes rapid metabolism, primarily by conjugation and methylation in the liver and other tissues. [] Elimination occurs primarily through urine, with metabolites accounting for the majority of excreted compounds. []

Q7: What are the primary applications of dobutamine hydrochloride in clinical settings?

A9: Dobutamine hydrochloride is frequently used in intensive care settings for short-term management of heart failure, particularly in cases of cardiogenic shock. [, , ] Its ability to increase cardiac output and improve tissue perfusion makes it valuable in these critical situations. [, ]

Q8: Does dobutamine hydrochloride exhibit any antibacterial activity?

A10: While primarily known for its cardiovascular effects, in vitro studies surprisingly show that dobutamine hydrochloride possesses inhibitory action against a range of gram-positive and gram-negative bacteria. [] Further investigation is needed to determine its clinical relevance as a potential antibacterial agent.

Q9: Does the research discuss any resistance mechanisms to dobutamine hydrochloride?

A9: The provided studies primarily focus on dobutamine hydrochloride's pharmacological actions and do not delve into potential resistance mechanisms.

Q10: Does the available research provide information about the toxicity profile, drug delivery strategies, or biomarkers related to dobutamine hydrochloride treatment?

A10: The primary focus of the provided research is on the therapeutic applications and analytical methods for dobutamine hydrochloride. Specific details on its toxicology, targeted drug delivery approaches, or associated biomarkers are not extensively addressed in these studies.

Q11: What analytical techniques are commonly employed for the quantification of dobutamine hydrochloride?

A13: High-performance liquid chromatography (HPLC) is widely used for the determination of dobutamine hydrochloride in pharmaceutical preparations and biological samples. [, , , , ] Various HPLC methods, including reversed-phase, ion-pair, and hydrophilic interaction chromatography, have been developed and validated for this purpose. [, , ]

Q12: What other analytical methods are available for the detection of dobutamine hydrochloride?

A12: Besides HPLC, several other analytical methods have been explored for dobutamine hydrochloride analysis. These include:

- Spectrophotometry: Colorimetric methods utilizing reagents like thiosemicarbazide [] and 3-methylbenzothiazolin-2-one hydrazone [] offer simple and cost-effective alternatives for quantifying dobutamine hydrochloride.

- Spectrofluorimetry: A highly sensitive method based on the inhibitory effect of dobutamine hydrochloride on the hemoglobin-catalyzed reaction between hydrogen peroxide and L-tyrosine has been developed. []

- Chemiluminescence: Methods based on the enhancement or inhibition of chemiluminescence reactions have shown promise for sensitive dobutamine hydrochloride detection. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS proves valuable for analyzing volatile impurities, including genotoxic impurities like 2-bromopropane, in dobutamine hydrochloride samples. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。